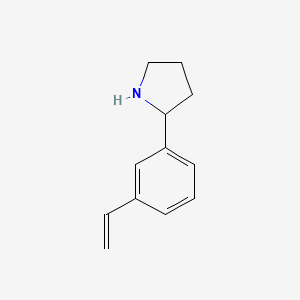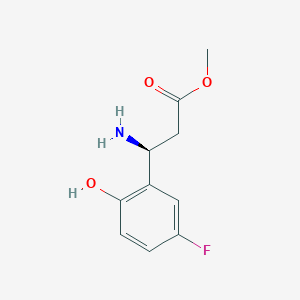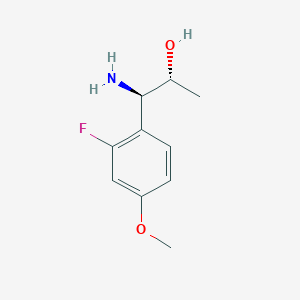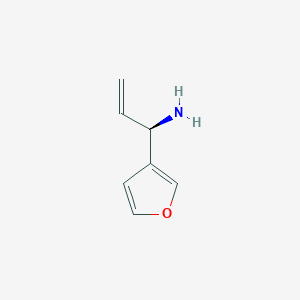
(1R)-1-(3-Furyl)prop-2-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3-Furyl)prop-2-enylamine is an organic compound that features a furan ring attached to a prop-2-enylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Furyl)prop-2-enylamine can be achieved through several methods:
Aldol Condensation: Starting from furfural and an appropriate amine, the compound can be synthesized via aldol condensation followed by reduction.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with a suitable furan derivative, followed by amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This might include continuous flow reactions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(3-Furyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Furanones, furanoic acids.
Reduction: Saturated amines.
Substitution: Halogenated furans, alkylated amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R)-1-(3-Furyl)prop-2-enylamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amine group could participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(2-Furyl)prop-2-enylamine: Similar structure but with the furan ring in a different position.
(1R)-1-(3-Thienyl)prop-2-enylamine: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
(1R)-1-(3-Furyl)prop-2-enylamine is unique due to the specific positioning of the furan ring and the prop-2-enylamine group, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C7H9NO |
|---|---|
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
(1R)-1-(furan-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H9NO/c1-2-7(8)6-3-4-9-5-6/h2-5,7H,1,8H2/t7-/m1/s1 |
Clé InChI |
VKPUMGSOMOKUFZ-SSDOTTSWSA-N |
SMILES isomérique |
C=C[C@H](C1=COC=C1)N |
SMILES canonique |
C=CC(C1=COC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13052008.png)
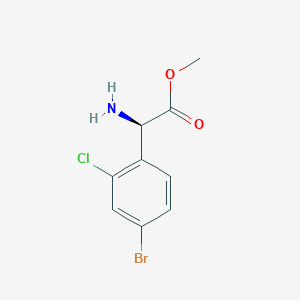

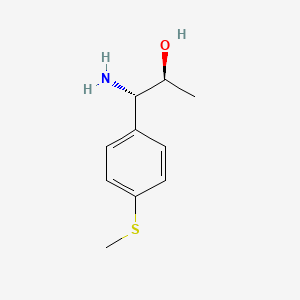
![Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride](/img/structure/B13052020.png)
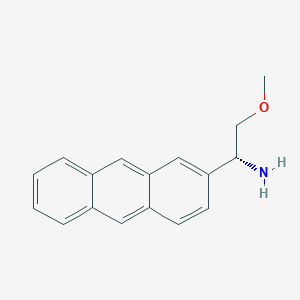
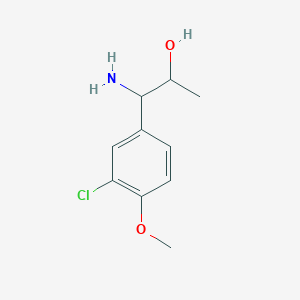
![(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052031.png)
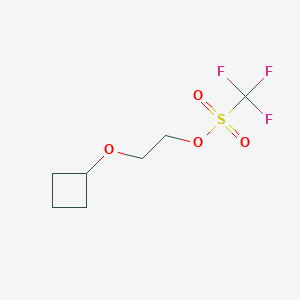
![Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate](/img/structure/B13052056.png)
